molecular formula C8H5BrF4O2 B2589851 1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene CAS No. 2167614-08-4

1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene

Cat. No.: B2589851
CAS No.: 2167614-08-4
M. Wt: 289.024
InChI Key: JMJLGFMAKBFSIT-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene (CAS: 2167614-08-4) is a polyhalogenated aromatic compound featuring bromine (position 1), fluorine (position 3), methoxy (position 2), and trifluoromethoxy (position 4) substituents. Its molecular formula is C₈H₅BrF₄O₂, with a purity of 95% . The compound’s unique substitution pattern creates a balance of electron-donating (methoxy) and electron-withdrawing (fluoro, trifluoromethoxy) groups, making it a versatile intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

1-bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O2/c1-14-7-4(9)2-3-5(6(7)10)15-8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJLGFMAKBFSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, the reaction with LDA can produce 1,2-dehydro-3-(trifluoromethoxy)benzene .

Comparison with Similar Compounds

Substituent Position and Reactivity in Pd-Catalyzed Arylations

The reactivity of bromo-(trifluoromethoxy)benzenes in Pd-catalyzed direct arylations varies significantly with substituent positions. For example:

  • 1-Bromo-4-(trifluoromethoxy)benzene : Reacts with 2-methylthiophene to yield 93–95% C5-arylated products under Pd catalysis, demonstrating high efficiency due to para-substitution minimizing steric hindrance .
  • 1-Bromo-3-(trifluoromethoxy)benzene : Coupling with benzothiophene or imidazo[1,2-a]pyridine gives 69–91% yields, slightly lower than para-substituted analogs due to meta-directing effects .
  • 1-Bromo-2-(trifluoromethoxy)benzene : Despite ortho-substitution, reactions with 1,2-dimethylimidazole achieve 77–94% yields, indicating tolerance to steric bulk in certain heteroarenes .

Key Insight : The target compound’s 2-methoxy group introduces steric and electronic effects distinct from simpler analogs. For instance, in 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene , coupling with imidazo[1,2-b]pyridazine achieves 93% yield, suggesting fluorine’s electron-withdrawing nature enhances reactivity .

Table 1. Reaction Yields of Bromo-(Trifluoromethoxy)benzenes in Pd-Catalyzed Arylations
Compound Heteroarene Partner Yield (%) Reference
1-Bromo-4-(trifluoromethoxy)benzene 2-Methylthiophene 93–95
1-Bromo-3-(trifluoromethoxy)benzene Benzothiophene 69–89
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene Imidazo[1,2-b]pyridazine 93
1-Bromo-2-(trifluoromethoxy)benzene 1,2-Dimethylimidazole 77–94

Influence of Additional Halogens

The introduction of halogens beyond bromine and fluorine alters both electronic and steric profiles:

  • 1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene (CAS: 2167981-44-2): Multiple halogens enable regioselective transformations, though increased steric bulk may reduce yields in bulky heteroarenes .

Comparison : The target compound lacks chlorine but includes a methoxy group, which may enhance solubility or direct further functionalization compared to heavily halogenated analogs.

Electronic Effects of Substituents

  • Trifluoromethoxy vs. Difluoromethoxy : Replacing trifluoromethoxy with difluoromethoxy (e.g., 1-bromo-4-(difluoromethoxy)benzene ) reduces electron-withdrawing effects, lowering yields in imidazo[1,2-a]pyridine couplings (72–93% vs. 90–95% for trifluoromethoxy analogs) .
  • Methoxy vs. Nitro : Methoxy’s electron-donating nature contrasts with nitro groups (e.g., 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene ), which are strongly electron-withdrawing but may complicate synthesis due to explosivity risks .

Biological Activity

1-Bromo-3-fluoro-2-methoxy-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₈H₅BrF₄O₂. This compound, characterized by the presence of bromine, fluorine, and methoxy groups, has garnered attention for its potential biological activities and applications in medicinal chemistry.

The compound's structure includes various functional groups that contribute to its reactivity and biological interactions. Its molecular weight is approximately 289.022 g/mol, and it is known to undergo several types of chemical reactions, including substitution, oxidation, and coupling reactions.

PropertyValue
Molecular FormulaC₈H₅BrF₄O₂
Molecular Weight289.022 g/mol
Boiling Point171 °C
Density1.63 g/cm³
Solubility0.0288 g/L
LD50 (oral, rat)>2000 mg/kg

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through halogen bonding and hydrogen bonding facilitated by its functional groups. This compound can modify biological molecules such as proteins and peptides, allowing researchers to study their structure-function relationships.

Biological Activity

Research has shown that compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Activity : Fluorinated compounds are known for their enhanced antimicrobial properties. Studies suggest that the trifluoromethoxy group can increase the lipophilicity of the compound, improving its ability to penetrate microbial membranes.
  • Antiparasitic Activity : Analogous compounds have demonstrated efficacy against malaria parasites. For instance, modifications in similar scaffolds have led to potent inhibitors of PfATP4, a critical target in malaria therapy .
  • Enzyme Inhibition : The presence of halogen atoms can influence enzyme binding affinities. Research indicates that fluorinated compounds can enhance the potency of enzyme inhibitors compared to their non-fluorinated counterparts .

Case Studies

  • Antimalarial Research : A study optimized dihydroquinazolinone derivatives targeting PfATP4, revealing that modifications similar to those found in this compound improved both aqueous solubility and metabolic stability while maintaining antiparasitic activity . The incorporation of methoxy groups was linked to enhanced activity against Plasmodium falciparum.
  • Fluorinated Drug Development : A review of FDA-approved drugs highlighted the role of trifluoromethyl groups in enhancing pharmacological profiles. Compounds with such modifications exhibited increased potency in inhibiting serotonin uptake compared to their non-fluorinated analogs .

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